molecular formula C30H66N3O6P B13142479 Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt

Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt

Cat. No.: B13142479
M. Wt: 595.8 g/mol
InChI Key: JFVJBTDLKZVNMQ-MIHFZKKXSA-N
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Description

Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt is a complex organic compound belonging to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt involves multiple steps. The process typically starts with the preparation of the sphingosine backbone, followed by the attachment of the fatty acid chain and the phosphonooxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt has several scientific research applications:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It is known to modulate cell signaling pathways, particularly those involved in apoptosis and inflammation. The phosphonooxy group plays a crucial role in its mechanism of action, influencing its binding affinity and specificity for target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-dodecanoylsphingosine 1-phosphate
  • Dodecanoyl-Galactosylceramide
  • N-Dodecanoyl-NBD-galactosylceramide

Properties

Molecular Formula

C30H66N3O6P

Molecular Weight

595.8 g/mol

IUPAC Name

diazanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] phosphate

InChI

InChI=1S/C30H60NO6P.2H3N/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(32)28(27-37-38(34,35)36)31-30(33)26-24-22-20-17-12-10-8-6-4-2;;/h23,25,28-29,32H,3-22,24,26-27H2,1-2H3,(H,31,33)(H2,34,35,36);2*1H3/b25-23+;;/t28-,29+;;/m0../s1

InChI Key

JFVJBTDLKZVNMQ-MIHFZKKXSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])[O-])NC(=O)CCCCCCCCCCC)O.[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])[O-])NC(=O)CCCCCCCCCCC)O.[NH4+].[NH4+]

Origin of Product

United States

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